molecular formula C11H14ClNO2 B13589835 Methyl3-amino-5-cyclopropylbenzoatehydrochloride

Methyl3-amino-5-cyclopropylbenzoatehydrochloride

Cat. No.: B13589835
M. Wt: 227.69 g/mol
InChI Key: LIPLCEQWANOXAU-UHFFFAOYSA-N
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Description

Methyl3-amino-5-cyclopropylbenzoatehydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid and features a cyclopropyl group, an amino group, and a methyl ester group

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-amino-5-cyclopropylbenzoate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9;/h4-7H,2-3,12H2,1H3;1H

InChI Key

LIPLCEQWANOXAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-5-cyclopropylbenzoatehydrochloride typically involves the esterification of 3-amino-5-cyclopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-5-cyclopropylbenzoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl3-amino-5-cyclopropylbenzoatehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3-amino-5-cyclopropylbenzoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. The cyclopropyl group provides structural rigidity, enhancing the compound’s stability and interaction with targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-chlorobenzoate
  • Methyl 3-amino-5-fluorobenzoate
  • Methyl 3-amino-5-bromobenzoate

Uniqueness

Methyl3-amino-5-cyclopropylbenzoatehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Biological Activity

Introduction

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride can be characterized by its molecular formula C9H10ClNO2C_9H_{10}ClNO_2 and features a cyclopropyl group attached to a benzoate moiety. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular Weight183.63 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
pKaNot specified

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride exhibits biological activity through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumorigenesis, particularly those linked to MYC oncogenes. This inhibition disrupts protein-protein interactions critical for cancer cell survival .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating infectious diseases .

Case Studies

  • Tumor Inhibition : In a study focusing on the inhibition of MYC-WDR5 interactions, compounds structurally related to methyl 3-amino-5-cyclopropylbenzoate hydrochloride demonstrated significant binding affinity and functional inhibition of histone methyltransferase activity in vitro. This suggests that the compound could serve as a lead for developing new anticancer therapies .
  • Antimycobacterial Activity : Another investigation assessed the compound's efficacy against Mtb. It was evaluated using a hypomorph strain where the expression levels of target genes could be controlled. Results indicated that while some analogues showed promising activity, methyl 3-amino-5-cyclopropylbenzoate hydrochloride required further optimization for enhanced potency against Mtb .

Table 2: Biological Activity Summary

Study FocusFindings
Tumor InhibitionSignificant binding to MYC-WDR5
Antimicrobial ActivityPotential activity against Mtb
Structure-Activity RelationshipNeed for optimization in analogues

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for quantifying Methyl 3-amino-5-cyclopropylbenzoate Hydrochloride in pharmaceutical formulations?

  • Methodology :

  • Column : Use a reversed-phase C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) for separation .
  • Mobile Phase : A gradient or isocratic system combining phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) with methanol or acetonitrile (adjust ratio based on compound polarity).
  • Detection : UV detection at 207–210 nm (common for aromatic amines and benzoate derivatives) .
  • Validation : Perform linearity (1–10 μg·mL⁻¹ range), recovery (98–102%), and precision (RSD <2%) tests .

Q. How can structural analogs guide the synthesis of Methyl 3-amino-5-cyclopropylbenzoate Hydrochloride?

  • Methodology :

  • Precursor Selection : Start with methyl 3-amino-4-hydroxybenzoate derivatives, substituting the hydroxyl group with a cyclopropyl moiety via nucleophilic aromatic substitution or cross-coupling reactions .
  • Reaction Optimization : Reflux with cyclopropyl-containing reagents in polar aprotic solvents (e.g., DMF) under inert atmosphere. Monitor progress via TLC or HPLC .
  • Salt Formation : Treat the free base with HCl in ethanol to obtain the hydrochloride salt, followed by recrystallization for purity .

Advanced Research Questions

Q. How do pH and temperature affect the stability of Methyl 3-amino-5-cyclopropylbenzoate Hydrochloride in aqueous solutions?

  • Methodology :

  • Stress Testing : Expose the compound to buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours.
  • Degradation Analysis : Use UPLC-PDA to identify degradation products (e.g., hydrolyzed benzoic acid derivatives). Compare retention times and spectral data with reference standards .
  • Kinetics : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics models.

Q. What strategies resolve contradictions in reported bioactivity data for cyclopropyl-substituted benzoates?

  • Methodology :

  • Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell-based), solvent systems, and impurity profiles .
  • Impact of Impurities : Quantify trace impurities (e.g., 4-chlorobenzophenone analogs) using HPLC-MS and assess their interference in bioassays .
  • Standardization : Advocate for harmonized protocols (e.g., USP/EP guidelines) for compound preparation and bioactivity testing .

Q. How can computational modeling predict the interaction of Methyl 3-amino-5-cyclopropylbenzoate Hydrochloride with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with receptor sites (e.g., GPCRs or ion channels). Validate with experimental IC₅₀ values.
  • Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (37°C, pH 7.4) over 100 ns trajectories.
  • QSAR Analysis : Corrogate substituent effects (cyclopropyl vs. methyl groups) on potency using Hammett or Hansch parameters.

Methodological Considerations

  • Synthetic Challenges : Cyclopropane ring stability under acidic/basic conditions requires careful optimization of reaction pH and temperature.
  • Analytical Cross-Validation : Combine HPLC (for quantification) with NMR (¹H/¹³C) and HRMS for structural confirmation .
  • Regulatory Compliance : Adhere to pharmacopeial guidelines (e.g., USP <621> for chromatography) to ensure reproducibility .

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